6-(Furan-2-yl)-2-methylpyrimidin-4-amine

Physicochemical profiling Drug-likeness LogP

6-(Furan-2-yl)-2-methylpyrimidin-4-amine (CAS 28565-28-8, C₉H₉N₃O, MW 175.19 g/mol) is a 2,4,6-trisubstituted pyrimidine featuring a furan-2-yl ring at C-6, a methyl group at C-2, and a primary amine at C-4. The compound is a small, rigid heterocycle with one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 64.9 Ų.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B1370285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)-2-methylpyrimidin-4-amine
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N)C2=CC=CO2
InChIInChI=1S/C9H9N3O/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12)
InChIKeyCNXOTTGJFNZWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-2-yl)-2-methylpyrimidin-4-amine – Chemical Identity, Core Properties, and Procurement-Relevant Profile


6-(Furan-2-yl)-2-methylpyrimidin-4-amine (CAS 28565-28-8, C₉H₉N₃O, MW 175.19 g/mol) is a 2,4,6-trisubstituted pyrimidine featuring a furan-2-yl ring at C-6, a methyl group at C-2, and a primary amine at C-4 [1]. The compound is a small, rigid heterocycle with one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 64.9 Ų [1]. It is commercially supplied as a research intermediate, typically at ≥98% purity, and is stored under dry, cool conditions (2–8°C) to prevent degradation . Its structural simplicity and orthogonal functional handles make it a versatile scaffold for medicinal chemistry derivatization.

Orthogonal functional handles (amine, furan, methyl) for parallel derivatization
Rigid, low-molecular-weight core suitable for fragment-based screening and SAR
Supplied as research intermediate with purity specification supporting reproducible assays

Why 6-(Furan-2-yl)-2-methylpyrimidin-4-amine Cannot Be Directly Substituted by Common In-Class Analogs


This compound belongs to a densely populated class of 2,4,6-trisubstituted pyrimidines, but its exact substitution pattern is unique and not interchangeable. The regioisomer 2-(furan-2-yl)-6-methylpyrimidin-4-amine (CAS 27130-89-8) swaps the furan and methyl groups, yielding a different spatial arrangement of pharmacophoric features . The furan ring provides distinct electronic character (π-excessive heterocycle) compared to phenyl or thiophene analogs, altering hydrogen-bonding geometry and metabolic susceptibility [1]. In kinase inhibitor SAR campaigns, the 2-methyl group has been shown to occupy a selectivity pocket that cannot be filled by hydrogen or bulkier substituents, directly impacting target engagement [2]. Therefore, simply selecting any “aminopyrimidine with a furan” without verifying the precise substitution blueprint can lead to loss of potency, altered selectivity, or failed synthetic derivatization.

Regioisomer mismatch

2-(Furan-2-yl)-6-methylpyrimidin-4-amine swaps furan and methyl positions, altering pharmacophoric geometry and logP; assay potency may not transfer directly.

Aryl ring replacement risk

Phenyl or thiophene analogs lack the furan oxygen hinge-bond acceptor; target engagement in kinase panels may shift significantly.

2-Methyl pocket dependency

Kinase selectivity data indicate the 2-methyl group fills a critical hydrophobic pocket; hydrogen or bulkier substituents can reduce isoform selectivity.

Quantitative Differentiation Evidence for 6-(Furan-2-yl)-2-methylpyrimidin-4-amine vs. Closest Structural Analogs


Physicochemical Property Differentiation: Lipophilicity (XLogP3) vs. Regioisomer

The target compound displays a computed XLogP3 of 1.0, indicating moderate lipophilicity [1]. Its regioisomer 2-(furan-2-yl)-6-methylpyrimidin-4-amine (CAS 27130-89-8) has a predicted XLogP3 of approximately 1.3, suggesting the target compound is slightly more polar due to the different spatial presentation of the furan oxygen [2]. This 0.3-unit logP difference can translate to a measurable (~2-fold) shift in predicted membrane permeability (PAMPA) and impact central nervous system multiparameter optimization (CNS MPO) scores.

Lipophilicity (XLogP3)
Context-dependent
Target: XLogP3 1.0
Regioisomer: ~1.3
Δ ≈ –0.3 (more polar)
Supports selection for lower logP aminopyrimidine scaffolds.
0.3-unit difference may influence CNS MPO and permeability assays; verify under actual experimental conditions.
Physicochemical profiling Drug-likeness LogP

Topological Polar Surface Area (TPSA) Advantage for Blood-Brain Barrier Penetration

The target compound has a TPSA of 64.9 Ų [1], which falls within the optimal range (<70 Ų) for blood-brain barrier (BBB) penetration. By comparison, the 6-phenyl analog (6-phenyl-2-methylpyrimidin-4-amine) has a TPSA of ~51 Ų (lower, potentially less aqueous solubility) [2], while 6-(thiophen-2-yl)-2-methylpyrimidin-4-amine has a TPSA of ~64 Ų (similar surface area but different electronic profile due to sulfur) [3]. The furan ring thus provides a unique balance of polarity and π-character that is distinct from both phenyl and thiophene analogs.

TPSA (BBB relevance)
Class-level
Target TPSA: 64.9 Ų
Phenyl analog: ≈51 Ų
Thiophene analog: ≈64 Ų
Positions compound in CNS-accessible TPSA window (60–70 Ų).
TPSA-based predictions are class-level; confirm with PAMPA or in situ perfusion models.
CNS drug design BBB permeability TPSA

Commercial Purity Specification Enables Reproducible SAR Studies

Multiple independent suppliers (ChemScene, Leyan) certify this compound at ≥98% purity by HPLC . Comparable furanopyrimidine building blocks, such as 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine, are typically offered at 95% purity , and some regioisomeric analogs are not commercially available in quantities >100 mg. The 98% assay reduces the risk of confounding impurities in biochemical assays and ensures batch-to-batch consistency for quantitative structure-activity relationship (QSAR) modeling.

Commercial purity
Data to verify
Target: ≥98% (HPLC) from multiple suppliers
Comparator building block: typically 95%
Higher certified purity reduces impurity-related assay noise.
Supplier specification; confirm lot-specific COA before quantitative SAR studies.
Chemical procurement Purity Reproducibility

Furan Ring Confers Distinct Electronic Profile for Kinase Hinge Binding

In phosphodiesterase 1 (PDE1) and epidermal growth factor receptor (EGFR) inhibitor series, the furan-2-yl group at the pyrimidine C-6 position participates in key hydrogen-bond interactions with the kinase hinge region [1][2]. Molecular docking of related 6-(furan-2-yl)pyrimidin-4-amines into EGFR (PDB: 1M17) has shown that the furan oxygen accepts a hydrogen bond from Met793 backbone NH (distance 2.1 Å), whereas the phenyl analog lacks this interaction, resulting in 5–10-fold lower predicted affinity [2]. Quantitative IC₅₀ data from the most potent derivative (R12) in the series demonstrates single-digit micromolar activity against EGFR triple mutant (IC₅₀ = 0.98 ± 0.02 µM), with the furan-pyrimidine core proven essential for activity [2].

Kinase hinge binding
Class-level
Furan oxygen H-bond with Met793 (EGFR, PDB 1M17)
Derivative R12 IC₅₀ 0.98 µM (EGFR triple mutant)
Supports furan-pyrimidine core for kinase hinge-binding design.
Potency data from lead-optimized derivatives; scaffold alone requires validation in target assays.
Kinase inhibitor Hinge binder Electronic structure

Rotatable Bond Count Differentiates from Flexible Analogs for Entropy-Driven Binding

The target compound has only one rotatable bond (the C–C bond between pyrimidine and furan rings) [1]. In contrast, N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine (CAS 304864-79-7) contains an extra methylene linker, yielding two rotatable bonds, and 5-ethyl-6-(furan-2-yl)-N-methylpyrimidin-4-amine has three rotatable bonds [2]. Increased rotatable bond count is associated with higher entropic penalty upon binding and lower ligand efficiency (LE). The rigid nature of 6-(furan-2-yl)-2-methylpyrimidin-4-amine pre-organizes the pharmacophore, potentially leading to faster on-rates and improved LE values.

Rotatable bonds
Head-to-head
Target: 1 rotatable bond
Flexible analogs: 2–3 bonds
Rigid scaffold may improve ligand efficiency and hit confirmation rates.
Entropic advantage inferred from rotatable bond count; confirm via ITC or SPR binding thermodynamics.
Ligand efficiency Conformational restriction Rotatable bonds

Hydrogen Bond Donor/Acceptor Ratio Optimized for Oral Bioavailability

The compound presents 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), yielding an HBD/HBA ratio of 0.25 [1]. The regioisomer 2-(furan-2-yl)-6-methylpyrimidin-4-amine has the same counts (1 HBD, 4 HBA), but the spatial arrangement of the HBD (primary amine on C-4 vs. C-2) affects intramolecular hydrogen bonding and crystal packing, potentially influencing solubility and dissolution rate . In contrast, 6-amino-2-(furan-2-yl)pyrimidin-4(3H)-one has 2 HBD and 4 HBA (ratio 0.5), likely reducing membrane permeability [2].

HBD/HBA profile
Reported
Target: 1 HBD / 4 HBA (ratio 0.25)
Analogue pyrimidinone: 2 HBD / 4 HBA (ratio 0.50)
Favorable HBD count within Lipinski space, supporting permeability screening.
Spatial HBD location may alter solubility; confirm experimental logD and PAMPA.
Oral bioavailability Lipinski rule HBD/HBA

Recommended Research and Industrial Application Scenarios for 6-(Furan-2-yl)-2-methylpyrimidin-4-amine


Kinase Inhibitor Lead Generation: EGFR and PDE1 Hit-to-Lead Programs

The furan-pyrimidine scaffold has been validated in EGFR (non-small cell lung cancer) and PDE1 (neurological disorders) inhibitor programs [1][2]. Researchers should use this compound as a core intermediate for parallel synthesis of 4-amino-substituted analogs, leveraging the 2-methyl group to occupy a hydrophobic pocket and the furan oxygen for hinge binding. The ≥98% purity ensures reproducible IC₅₀ determination in enzymatic assays.

CNS Drug Discovery: Blood-Brain Barrier Penetrant Scaffold

With a TPSA of 64.9 Ų and XLogP3 of 1.0, this compound resides in the CNS-accessible chemical space [1]. It is suitable for designing brain-penetrant kinase or phosphodiesterase inhibitors. Its low rotatable bond count (1) further supports favorable brain exposure by minimizing conformational entropy.

Fragment-Based Drug Discovery (FBDD) Library Design

The rigid, low-molecular-weight (175 Da) core with orthogonal functionalization points (amine, furan, methyl) makes this compound an ideal fragment for FBDD libraries [1]. Its commercial availability in multi-gram quantities at 98% purity enables immediate entry into fragment screening campaigns without purification delays.

Chemical Biology Tool Compound Synthesis

The primary amine at C-4 can be readily acylated, sulfonylated, or alkylated to introduce biotin, fluorophores, or photoaffinity labels for target identification studies [2]. The 2-methyl group provides a convenient NMR handle (singlet at ~2.5 ppm in DMSO-d₆) for monitoring reaction progress and product characterization.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation (EGFR, PDE1)
Furan hinge-binding motif with 2-methyl selectivity pocket
Target engagement in enzymatic kinase assays; isoform selectivity profiling
CNS-penetrant inhibitor design
TPSA within CNS-accessible range (60–70 Ų) and low rotatable bond count
CNS MPO score, PAMPA permeability, and brain/plasma ratio in rodent models
Fragment-based screening library
Rigid, low-MW scaffold (175 Da) with orthogonal derivatization handles
Hit confirmation rates, ligand efficiency, and SAR progression
Chemical biology probe synthesis
Reactive primary amine for biotin/fluorophore conjugation
Coupling efficiency, target pull-down specificity, and NMR handle utility
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